Regioisomeric Pattern & Reactivity Profiles
The 3,4-dibromo substitution pattern on the pyrazolo[3,4-c]pyridine core produces a computed lipophilicity (XLogP3-AA) of 2.2 and a topological polar surface area (TPSA) of 41.6 Ų [1]. In contrast, the commonly stocked 3,5-dibromo regioisomer (CAS 1357946-78-1) and the 3,7-dibromo regioisomer (CAS 957760-13-3) share the same molecular formula but differ in their hydrogen-bond donor/acceptor count and electrostatic potential maps due to the altered bromine positions, leading to distinct solubility and permeability profiles [2]. The 3,4-dibromo arrangement places both heavy halogens on the pyrazole ring, deshielding the pyridine nitrogen and making C-7 the most electron-deficient position for selective metalation, whereas in the 3,5-dibromo isomer, C-4 becomes the most electron-deficient [3]. This regioisomer-specific electronic landscape directly controls the sequence in which Pd-catalysed cross-coupling steps can be performed.
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 41.6 Ų |
| Comparator Or Baseline | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-78-1) and 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3); exact computed values not available in public databases |
| Quantified Difference | Quantitative Δ not calculable from available sources; differentiation is based on regioisomer-specific electronic environment dictating cross-coupling sequence |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA); regioisomeric reactivity inferred from the 5-halo scaffold study by Bedwell et al. (2023) demonstrating that C-3, C-5, and C-7 positions undergo orthogonal functionalisation |
Why This Matters
A medicinal chemist selecting a pyrazolo[3,4-c]pyridine building block must match the halogen pattern to the desired synthetic sequence; the 3,4-dibromo isomer uniquely positions both reactive handles on the pyrazole ring, preserving the pyridine C-5 and C-7 positions for late-stage diversification.
- [1] PubChem CID 97289945. 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine. Computed chemical properties. View Source
- [2] PubChem CID 132533134 (3,5-dibromo isomer); PubChem CID 71355940 (3,7-dibromo isomer). Structural comparison of brominated pyrazolo[3,4-c]pyridine isomers. View Source
- [3] Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023, 13, 34391–34399. Demonstration of orthogonal C-3, C-5, and C-7 functionalisation. View Source
